molecular formula C12H13BrN2 B8293980 1-(4-Bromo-2-ethyl-benzyl)-1H-pyrazole

1-(4-Bromo-2-ethyl-benzyl)-1H-pyrazole

Cat. No. B8293980
M. Wt: 265.15 g/mol
InChI Key: GEWNQCPEWAZQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-ethyl-benzyl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H13BrN2 and its molecular weight is 265.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-2-ethyl-benzyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-ethyl-benzyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Bromo-2-ethyl-benzyl)-1H-pyrazole

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

1-[(4-bromo-2-ethylphenyl)methyl]pyrazole

InChI

InChI=1S/C12H13BrN2/c1-2-10-8-12(13)5-4-11(10)9-15-7-3-6-14-15/h3-8H,2,9H2,1H3

InChI Key

GEWNQCPEWAZQAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)CN2C=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of pyrazole (616 mg, 9.1 mmol) in anhydrous DMF (30 mL) was treated with naH (60%, 362 mg). 4-Bromo-1-bromomethyl-2-ethyl-benzene (2.5 g, 9.1 mmol) was added and the resulting solution was stirred at 80° C. for 13 hours before it was cooled down to room temperature. The mixture was diluted with H2O, extracted with Et2O. The combined organic extracts were washed with H2O, brine, dried over MgSO4 and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the desired product (1.92 g, 80% yield). 1H NMR (300 MHz, CDCl3): δ 1.15 (t, J=7.5 Hz, 3 H), 2.59–2.66 (m, 2 H), 5.30 (s, 2 H), 6.26–6.28 (m, 1 H), 6.86–6.88 (m, 1 H), 7.29–7.32 (m, 2 H), 7.37–7.38 (m, 1 H), 7.54–7.55 (m, 1 H).
Quantity
616 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

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